Galegine

Description

Structure

3D Structure

Properties

IUPAC Name |

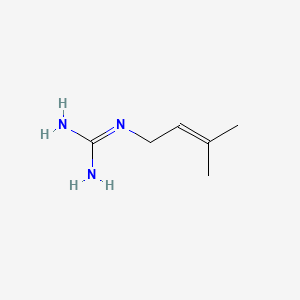

2-(3-methylbut-2-enyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c1-5(2)3-4-9-6(7)8/h3H,4H2,1-2H3,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMLHMAIUVSYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN=C(N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202659 | |

| Record name | Galegine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-83-9 | |

| Record name | N-(3-Methyl-2-buten-1-yl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galegine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galegine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALEGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R469KQG1EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Galegine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine, a guanidine (B92328) derivative isolated from Galega officinalis, has been a subject of significant interest for its metabolic regulatory properties, which laid the groundwork for the development of biguanide (B1667054) drugs like metformin (B114582). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound. The primary mechanism of action revolves around the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is largely attributed to the inhibition of mitochondrial respiratory chain complexes, leading to a cascade of downstream effects that favorably modulate glucose and lipid metabolism. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the involved signaling pathways to offer a comprehensive resource for the scientific community.

Primary Molecular Target: AMP-Activated Protein Kinase (AMPK)

The principal mechanism of action of this compound is the activation of AMP-activated protein kinase (AMPK)[1][2]. AMPK acts as a cellular energy sensor, and its activation orchestrates a shift from anabolic to catabolic processes to restore energy balance. This compound-induced AMPK activation has been observed in a concentration-dependent manner across various cell types, including adipocytes, myotubes, and hepatocytes[1][3].

Upstream Activation: Mitochondrial Inhibition

The activation of AMPK by this compound is linked to its inhibitory effects on the mitochondrial respiratory chain[1][4]. By disrupting mitochondrial function, this compound alters the cellular AMP:ATP ratio, a key signal for AMPK activation.

-

Inhibition of Mitochondrial Complex I: Historically, similar to its biguanide relatives, this compound's effect was attributed to the inhibition of mitochondrial respiratory chain complex I[5].

-

Inhibition of Mitochondrial Complex IV: More recent evidence suggests that this compound, along with metformin and phenformin, can also inhibit complex IV (cytochrome c oxidase) activity. This inhibition is proposed to increase the cytosolic redox state and reduce glycerol-derived hepatic gluconeogenesis[6][7][8].

This mitochondrial inhibition leads to a decrease in ATP synthesis, thereby increasing the AMP/ATP ratio and triggering the activation of AMPK.

Downstream Cellular and Metabolic Effects

The activation of AMPK by this compound initiates a signaling cascade that results in a multitude of beneficial metabolic effects.

Glucose Metabolism

This compound enhances glucose uptake in insulin-sensitive tissues, such as adipocytes and skeletal muscle cells[1][2][4]. This effect is, at least in part, independent of insulin.

-

Stimulation of Glucose Uptake: In 3T3-L1 adipocytes and L6 myotubes, this compound stimulates glucose uptake in a concentration-dependent manner[1][2].

-

Involvement of PI3K Pathway: The stimulatory effect of this compound on glucose uptake appears to involve the PI3 kinase pathway, as inhibitors of this pathway, such as wortmannin (B1684655) and LY294002, can reduce or abolish the effect[1].

Lipid Metabolism

This compound exerts significant effects on lipid metabolism, primarily through the AMPK-mediated inhibition of lipogenesis and promotion of fatty acid oxidation.

-

Inhibition of Acetyl-CoA Carboxylase (ACC): A key downstream target of AMPK is ACC, the rate-limiting enzyme in fatty acid synthesis. This compound treatment leads to a concentration-dependent reduction in ACC activity in both adipocytes and myotubes[1][2]. This inhibition reduces fatty acid synthesis and encourages fatty acid oxidation.

-

Reduction of Lipolysis: this compound has been shown to reduce isoprenaline-stimulated lipolysis in 3T3-L1 adipocytes[1][2].

-

Downregulation of Lipogenic Gene Expression: At the transcriptional level, this compound down-regulates genes involved in fatty acid synthesis, including fatty acid synthase (FASN) and its upstream regulator, sterol-regulatory element-binding protein (SREBP)[1][2].

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Effect of this compound on AMPK Activation and Glucose Uptake

| Cell Line | Parameter Measured | This compound Concentration | Observed Effect | Reference |

| H4IIE rat hepatoma | AMPK Activation | 10 µM and above | Concentration-dependent activation | [1][2] |

| HEK293 human kidney | AMPK Activation | 10 µM and above | Concentration-dependent activation | [1][2] |

| 3T3-L1 adipocytes | AMPK Activation | 10 µM and above | Concentration-dependent activation | [1][2] |

| L6 myotubes | AMPK Activation | 10 µM and above | Concentration-dependent activation | [1][2] |

| 3T3-L1 adipocytes | Glucose Uptake | 50 µM - 3 mM | Concentration-dependent stimulation | [1][2] |

| L6 myotubes | Glucose Uptake | 50 µM - 3 mM | Concentration-dependent stimulation | [1][2] |

Table 2: Effect of this compound on Lipid Metabolism

| Cell Line | Parameter Measured | This compound Concentration | Observed Effect | Reference |

| 3T3-L1 adipocytes | ACC Activity | 0.3 - 30 µM (24h) | Concentration-dependent reduction | [1] |

| L6 myotubes | ACC Activity | 30 µM and above (24h) | Reduction | [1] |

| 3T3-L1 adipocytes | Isoprenaline-stimulated Lipolysis | 1 - 300 µM | Reduction | [1][2] |

| 3T3-L1 adipocytes | Gene Expression (FASN, SREBP) | 500 µM (24h) | Down-regulation | [1][2] |

Experimental Protocols

Cell Culture

-

3T3-L1 Adipocytes: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum. Differentiation into adipocytes is induced by treating confluent cells with a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine.

-

L6 Myotubes: L6 myoblasts are maintained in DMEM with 10% fetal bovine serum. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum upon reaching confluence.

-

H4IIE and HEK293 Cells: These cell lines are cultured according to standard protocols in appropriate media and conditions.

AMPK Activity Assay

-

Cells are treated with varying concentrations of this compound for the desired time.

-

Cells are lysed in a suitable buffer, and protein concentration is determined.

-

AMPK activity in cell lysates is measured using an immunoprecipitation-based kinase assay with a specific antibody against the AMPK α-subunit. The activity is typically assessed by the phosphorylation of a synthetic peptide substrate (e.g., SAMS peptide), and the incorporation of ³²P from [γ-³²P]ATP is quantified.

Glucose Uptake Assay

-

Differentiated 3T3-L1 adipocytes or L6 myotubes are serum-starved for a defined period.

-

Cells are pre-treated with this compound for a specified duration.

-

Glucose uptake is initiated by adding a solution containing 2-deoxy-D-[³H]glucose.

-

After incubation, the reaction is stopped, and cells are washed to remove extracellular radiolabel.

-

Cells are lysed, and intracellular radioactivity is measured by liquid scintillation counting to determine the rate of glucose uptake.

Acetyl-CoA Carboxylase (ACC) Activity Assay

-

Cells are treated with this compound for the indicated time.

-

Cell lysates are prepared, and ACC is immunoprecipitated.

-

ACC activity is determined by measuring the incorporation of [¹⁴C]bicarbonate into an acid-stable product (malonyl-CoA).

Gene Expression Analysis

-

Cells are treated with this compound.

-

Total RNA is extracted using a suitable method (e.g., TRIzol reagent).

-

RNA is reverse-transcribed into cDNA.

-

Quantitative real-time PCR (qPCR) is performed using gene-specific primers for FASN, SREBP, and a housekeeping gene for normalization.

Visualized Signaling Pathways and Workflows

Caption: Signaling pathway of this compound's mechanism of action.

Caption: Workflow for determining AMPK activation by this compound.

Conclusion

The mechanism of action of this compound is multifaceted, with the activation of AMPK serving as the central node. This activation, driven by the inhibition of mitochondrial respiration, leads to a coordinated metabolic response that includes enhanced glucose uptake, reduced lipid synthesis, and increased fatty acid oxidation. The detailed understanding of these pathways not only clarifies the pharmacological basis for this compound's effects but also provides a valuable framework for the development of novel therapeutic agents targeting metabolic disorders. This guide serves as a comprehensive resource for researchers aiming to further investigate and harness the therapeutic potential of this compound and related compounds.

References

- 1. Mechanisms underlying the metabolic actions of this compound that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms underlying the metabolic actions of this compound that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. dspace.cuni.cz [dspace.cuni.cz]

- 6. pnas.org [pnas.org]

- 7. Metformin, phenformin, and this compound inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.mssm.edu [scholars.mssm.edu]

Galegine: The Natural Precursor to a Modern Antidiabetic Cornerstone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metformin (B114582), a biguanide (B1667054), is a first-line therapeutic agent for type 2 diabetes worldwide. Its origins, however, can be traced back to the traditional medicinal use of Galega officinalis (Goat's Rue). This plant was used for centuries in folk medicine to alleviate symptoms now associated with diabetes. Scientific investigation in the early 20th century identified the active constituent of Galega officinalis as galegine (isoamylene guanidine), a guanidine (B92328) derivative with blood glucose-lowering properties. While this compound itself proved to be too toxic for widespread clinical use due to its short duration of action and adverse effects, its discovery paved the way for the synthesis of less toxic biguanide derivatives, ultimately leading to the development of metformin. This guide provides a detailed examination of this compound as a precursor to metformin, focusing on its mechanism of action, comparative biological effects, and the experimental protocols used to elucidate its function.

Chemical Structures

The structural relationship between this compound and metformin is fundamental to understanding their shared, yet distinct, pharmacological profiles. Metformin is essentially a synthetic, less toxic derivative of the natural compound this compound.

Caption: Chemical structures of this compound and Metformin.

Comparative Mechanism of Action

Both this compound and metformin exert their glucose-lowering effects primarily through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. However, the precise molecular interactions and downstream consequences exhibit some differences.

AMPK Activation

Activation of AMPK is a central mechanism for both compounds. This activation leads to the inhibition of anabolic pathways that consume ATP and the stimulation of catabolic pathways that generate ATP, ultimately restoring cellular energy balance.

-

This compound: Studies have shown that this compound produces a concentration-dependent activation of AMPK in various cell lines, including H4IIE rat hepatoma cells, HEK293 human kidney cells, 3T3-L1 adipocytes, and L6 myotubes.

-

Metformin: Similarly, metformin is a well-established AMPK activator. Its activation of AMPK is crucial for its inhibitory effect on hepatic glucose production.

Inhibition of Mitochondrial Respiratory Chain

A key upstream event leading to AMPK activation is the inhibition of the mitochondrial respiratory chain, particularly Complex I.

-

This compound: Research has demonstrated that this compound, along with metformin and phenformin, inhibits Complex IV activity at clinically relevant concentrations. This inhibition leads to a decrease in glycerol-derived hepatic gluconeogenesis.

-

Metformin: Metformin is known to inhibit the mitochondrial respiratory chain, which leads to the activation of AMPK and enhances insulin (B600854) sensitivity. While some studies point to Complex I inhibition at supra-pharmacological concentrations, more recent evidence suggests that metformin also inhibits Complex IV.

Effects on Glucose Metabolism

The primary therapeutic effect of both compounds is the reduction of blood glucose levels. This is achieved through a combination of reduced hepatic glucose production and increased peripheral glucose uptake.

-

This compound: this compound stimulates glucose uptake in 3T3-L1 adipocytes and L6 myotubes. It also inhibits hepatic gluconeogenesis derived from glycerol.

-

Metformin: Metformin decreases hepatic gluconeogenesis by over one-third in individuals with type 2 diabetes. It also increases insulin sensitivity and enhances peripheral glucose uptake.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, providing a direct comparison of the biological effects of this compound and metformin.

| Compound | Cell Line | Concentration | Effect on AMPK Activation | Reference |

| This compound | H4IIE, HEK293, 3T3-L1, L6 | ≥ 10 µM | Concentration-dependent activation | , |

| Metformin | Various | Varies | Activation of AMPK | , |

Table 1: Comparative effects on AMPK activation.

| Compound | Cell Line/Tissue | Concentration | Effect on Glucose Uptake | Reference |

| This compound | 3T3-L1 adipocytes, L6 myotubes | 50 µM - 3 mM | Concentration-dependent stimulation | , |

| Metformin | Skeletal muscle, adipose tissue | Varies | Enhanced peripheral glucose uptake | , |

Table 2: Comparative effects on glucose uptake.

| Compound | In vivo/in vitro | Effect on Hepatic Gluconeogenesis | Reference |

| This compound | In vivo and in vitro | Inhibition of glycerol-derived gluconeogenesis | , |

| Metformin | In vivo | Reduction by over one-third |

Table 3: Comparative effects on hepatic gluconeogenesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments used to characterize the actions of this compound and metformin.

AMPK Activation Assay (Western Blot)

This protocol details the analysis of AMPK phosphorylation, a marker of its activation.

1. Cell Culture and Treatment:

- Culture cells (e.g., H4IIE, 3T3-L1) to 80-90% confluency.

- Treat cells with various concentrations of this compound or metformin for a specified time (e.g., 1 hour).

2. Cell Lysis:

- Wash cells with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein by boiling in Laemmli buffer.

- Separate proteins on an SDS-polyacrylamide gel.

- Transfer proteins to a PVDF membrane.

- Block the membrane with 5% BSA in TBST for 1 hour.

- Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect the signal using an ECL substrate and an imaging system.

- Quantify band intensities using densitometry software and normalize the phospho-AMPK signal to the total AMPK signal.

In Vitro AMPK Kinase Activity Assay

This protocol measures the direct effect of a compound on the kinase activity of purified AMPK.

1. Reaction Setup:

- In a 96-well plate, add purified active AMPK enzyme, a substrate peptide (e.g., SAMS peptide), and different concentrations of the test compound (this compound or metformin).

2. Kinase Reaction:

- Initiate the reaction by adding ATP.

- Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).

3. Detection:

- Terminate the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves converting the generated ADP to ATP, which is then detected via a luciferase reaction.

4. Data Analysis:

- Calculate the kinase activity for each compound concentration and plot a dose-response curve to determine the EC50.

Glucose Uptake Assay (Fluorescent)

This protocol describes a cell-based assay to measure glucose uptake using a fluorescent glucose analog.

1. Cell Seeding and Starvation:

- Seed cells (e.g., 3T3-L1 adipocytes, L6 myotubes) in a 96-well plate and allow them to adhere.

- Wash the cells and incubate in glucose-free medium for 1-2 hours to starve them of glucose.

2. Treatment:

- Add the test compound (this compound or metformin) at desired concentrations and incubate for the appropriate time (e.g., 1 hour).

3. Glucose Uptake:

- Add a fluorescent glucose analog, such as 2-NBDG, to each well and incubate for 30-60 minutes.

4. Measurement:

- Wash the cells to remove excess fluorescent analog.

- Measure the fluorescence intensity using a fluorescence plate reader or microscope.

Signaling Pathways and Logical Relationships

The activation of AMPK by this compound and metformin initiates a cascade of downstream signaling events that collectively contribute to their metabolic effects.

Caption: Signaling pathway of this compound and Metformin via AMPK.

Experimental Workflow Visualization

The general workflow for investigating the cellular effects of this compound and metformin can be visualized as follows:

Caption: General experimental workflow for studying this compound/Metformin.

Conclusion

This compound, the natural product from Galega officinalis, holds a significant place in the history of diabetes treatment as the direct precursor to metformin. While its own therapeutic potential was limited by toxicity, the study of this compound provided the chemical scaffold and the initial understanding of a novel mechanism for glucose lowering. Both compounds share a common mechanism of action centered on the activation of AMPK, leading to reduced hepatic glucose production and increased peripheral glucose uptake. The in-depth analysis of their comparative effects and the detailed experimental protocols provided in this guide offer a valuable resource for researchers in the fields of metabolic disease, pharmacology

From Folk Remedy to Modern Medicine: The Historical Journey of Galega officinalis in Diabetes Treatment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The story of Galega officinalis, commonly known as goat's rue or French lilac, is a compelling narrative of traditional herbal medicine paving the way for a cornerstone of modern diabetes therapy. For centuries, this leguminous plant was used in European folk medicine to alleviate symptoms now associated with diabetes mellitus.[1] This historical use, rooted in anecdotal evidence, eventually spurred scientific inquiry in the late 19th and early 20th centuries, leading to the isolation of its active compounds and the eventual synthesis of metformin (B114582), the most widely prescribed oral hypoglycemic agent for type 2 diabetes today.[2] This technical guide provides a comprehensive overview of the historical use of Galega officinalis in diabetes, detailing the early experimental studies, the quantitative data from that era, the methodologies employed, and the evolving understanding of its mechanism of action.

Ethnobotanical Use and Early Scientific Investigations

The use of Galega officinalis for diabetic symptoms has been documented for centuries in traditional European medicine.[1] Its reputation as a diaphoretic and diuretic caught the attention of scientists who sought to understand its purported therapeutic effects. The breakthrough came from the work of French chemist C. Tanret, who in 1914, isolated a crystalline alkaloid from the plant which he named galegine.[1] Subsequent research confirmed that this compound is a guanidine (B92328) derivative, and it was soon discovered that guanidine itself possessed hypoglycemic properties.[1]

Quantitative Data from Historical Studies

The early 20th century saw a number of preclinical and clinical investigations into the glucose-lowering effects of guanidine and its derivatives from Galega officinalis. While the methodologies of the time lacked the rigor of modern clinical trials, these studies provided the foundational quantitative data that propelled the development of biguanide (B1667054) drugs.

Preclinical Animal Studies

Initial animal experiments were crucial in demonstrating the hypoglycemic activity of guanidine and this compound. These studies, primarily in rabbits and dogs, established a dose-dependent effect on blood glucose levels, but also highlighted the narrow therapeutic window and potential for toxicity.

| Compound | Animal Model | Dosage | Observation | Reference |

| Guanidine Hydrochloride | Rabbit | Not specified in available abstracts; subcutaneous injection | Hypoglycemic effect observed. | Watanabe, 1918 |

| This compound Sulphate | Rabbit | 150 mg/kg (subcutaneous) | Little effect on blood glucose. | Simonnet and Tanret, 1927 |

| This compound Sulphate | Dog | 4 mg/kg | Transient hyperglycemia followed by a ≥40% reduction in blood sugar over 11-12 hours. | Müller and Reinwein, 1927 |

Early Human and Clinical Studies

Following the promising, albeit variable, results in animals, researchers began to investigate the effects of this compound and synthetic guanidine derivatives in humans. These early studies provided the first evidence of oral anti-diabetic activity but were also marked by significant side effects.

| Compound | Study Population | Dosage | Observation | Reference |

| This compound Sulphate | Human (self-administration) | 109 mg | Blood glucose levels monitored for 25 hours. | Müller and Reinwein, 1927 |

| Synthalin A (decamethylene diguanide) | Patients with diabetes | Not specified in available abstracts | Some patients became "insulin-free," others could reduce their insulin (B600854) dose. Side effects included abdominal pain, cramping, and nausea. | Frank, Nothmann, and Wagner, 1926 |

| Synthalin B (dodecamethylene diguanide) | Patients with diabetes | Not specified in available abstracts | Similar effects and side effects to Synthalin A. | Frank, Nothmann, and Wagner, 1926 |

Experimental Protocols of the Era

The experimental protocols of the early 20th century for isolating and quantifying the active compounds of Galega officinalis were foundational. While lacking the sophistication of modern techniques, they were effective in identifying the key hypoglycemic agents.

Isolation of this compound (circa 1914)

The isolation of this compound by C. Tanret was a pivotal moment. Based on standard phytochemical methods of the time, the likely protocol was as follows:

-

Extraction: Dried and powdered aerial parts of Galega officinalis were subjected to solvent extraction, likely with ethanol, to obtain a crude extract containing a mixture of compounds.

-

Acid-Base Fractionation: The crude extract was then partitioned between an acidic aqueous solution and an immiscible organic solvent. As an alkaloid, this compound would be protonated and move into the aqueous phase, separating it from neutral and acidic plant constituents.

-

Basification and Re-extraction: The acidic aqueous phase was then basified, deprotonating the this compound and making it soluble in an organic solvent. A second liquid-liquid extraction was performed to transfer the this compound into an organic phase.

-

Crystallization: The organic solvent was evaporated, and the resulting crude this compound was purified by recrystallization, likely from hot ethanol, to yield the pure crystalline solid.[1]

Quantification of Guanidine and this compound

Early quantitative analysis of guanidine and this compound in biological samples was challenging. The methods were often colorimetric and lacked the specificity and sensitivity of modern chromatographic techniques. One of the reagents used was Sakaguchi reagent, which produces a reddish-orange color with guanidino compounds, allowing for a semi-quantitative estimation.

Signaling Pathways: From Historical Observations to Modern Understanding

The historical understanding of how Galega officinalis and its derivatives exerted their glucose-lowering effects was limited. Early researchers observed the physiological outcomes but lacked the tools to probe the underlying molecular mechanisms. It was noted that the hypoglycemic actions of this compound were present even in pancreatectomized animals, suggesting a mechanism independent of insulin secretion.

The development of metformin, a biguanide synthesized from the guanidine structure, has led to a much deeper understanding of the signaling pathways involved. The primary mechanism of action of metformin, and by extension its predecessors from Galega officinalis, is now understood to be the activation of 5' AMP-activated protein kinase (AMPK).

The activation of AMPK by metformin is indirect. Metformin is believed to inhibit Complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK. The upstream kinase, liver kinase B1 (LKB1), is crucial for this activation.

Once activated, AMPK acts as a master metabolic regulator:

-

Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inhibits key enzymes and transcription factors involved in glucose production in the liver, such as PEPCK and G6Pase. This is a major contributor to the reduction of hepatic glucose output.

-

Increased Glucose Uptake in Muscle: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell surface, enhancing glucose uptake from the bloodstream.

-

Regulation of Lipid Metabolism: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This shifts metabolism towards fatty acid oxidation and away from lipid storage, which can improve insulin sensitivity.

References

An In-depth Technical Guide on the Cellular Pathways Affected by Galegine Treatment

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the molecular mechanisms of Galegine, a guanidine (B92328) derivative originating from Galega officinalis. It provides a comprehensive overview of the cellular pathways modulated by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Core Cellular Signaling Pathways Modulated by this compound

This compound treatment impacts several key cellular pathways, primarily converging on metabolic regulation and programmed cell death. The principal pathways affected are:

-

AMP-Activated Protein Kinase (AMPK) Signaling: The central mechanism of this compound's metabolic effects.

-

Insulin (B600854) and PI3K Signaling: Particularly in the context of glucose uptake.

-

Mitochondrial Respiration: Inhibition of respiratory complexes, leading to cellular energy stress.

-

Apoptosis Pathways: Induction of programmed cell death in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on various cellular parameters as reported in the cited literature.

Table 1: Effects of this compound on Cellular Kinase Activity and Metabolism

| Parameter | Cell Line/System | This compound Concentration | Observed Effect | Citation |

| AMPK Activation | H4IIE rat hepatoma, HEK293 human kidney cells, 3T3-L1 adipocytes, L6 myotubes | ≥ 10 µM | Concentration-dependent activation | [1][2][3] |

| Acetyl-CoA Carboxylase (ACC) Activity | 3T3-L1 adipocytes | 0.3–30 µM (24h) | Concentration-dependent reduction | [1] |

| ACC Activity | L6 myotubes | ≥ 30 µM | Significant reduction | [1] |

| Glucose Uptake | 3T3-L1 adipocytes | 10 µM–3 mM (5h) | Concentration-dependent stimulation | [1] |

| Glucose Uptake | L6 myotubes | 1 µM–1 mM (5h) | Concentration-dependent stimulation | [1] |

| Isoprenaline-Mediated Lipolysis | 3T3-L1 adipocytes | 1–300 µM | Reduction | [1][3] |

| Complex IV Activity | Isolated rat liver mitochondria | 100 µM | Significant inhibition | [4] |

| Glycerol-derived Gluconeogenesis | In vivo (rats) | 25 mg/kg-h (intraportal infusion) | 32% reduction | [5] |

Table 2: Effects of this compound on Gene Expression

| Gene | Cell Line | This compound Concentration | Fold Change/Effect | Citation |

| Fatty Acid Synthase (FASN) | 3T3-L1 adipocytes | 500 µM | Down-regulated | [1] |

| Sterol-Regulatory-Element-Binding Protein (SREBP) | 3T3-L1 adipocytes | 500 µM | Down-regulated | [1][2][3] |

| Hormone-Sensitive Lipase | 3T3-L1 adipocytes | 500 µM | Down-regulated | [1] |

| Acyl-CoA Synthetase | 3T3-L1 adipocytes | 500 µM | Down-regulated | [1] |

| Peroxisome proliferator-activated receptor-γ co-activator-1α (PGC-1α) | 3T3-L1 adipocytes | 500 µM | Up-regulated | [1] |

| Bax/Bcl-2 ratio | SK-MEL-5 human melanoma cells | Not specified | Up-regulated | |

| p53 | SK-MEL-5 human melanoma cells | Not specified | Significantly increased mRNA levels |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key cellular pathways affected by this compound.

AMPK Signaling Pathway Activation by this compound

This compound is proposed to inhibit mitochondrial respiratory chain complexes, leading to an increased AMP:ATP ratio. This activates AMPK, a central regulator of cellular energy homeostasis.

Caption: this compound activates the AMPK pathway.

This compound's Influence on Glucose Uptake via PI3K Pathway

Evidence suggests a partial involvement of the PI3K pathway in this compound-stimulated glucose uptake, a pathway also central to insulin signaling.[1]

References

- 1. Mechanisms underlying the metabolic actions of this compound that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms underlying the metabolic actions of this compound that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metformin, phenformin, and this compound inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

The Pharmacological Profile of Galegine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine, a guanidine (B92328) alkaloid isolated from Galega officinalis (Goat's Rue), has a rich history in traditional medicine for managing diabetic symptoms.[1] Its investigation was a pivotal step in the development of modern biguanide (B1667054) therapy, most notably metformin (B114582).[1][2] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its molecular mechanisms, metabolic effects, and the experimental basis for these findings. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Pharmacological Properties

This compound exerts its primary pharmacological effects through the modulation of key metabolic pathways, positioning it as a molecule of significant interest for metabolic diseases. Its actions are multifaceted, impacting glucose homeostasis, lipid metabolism, and cellular energy sensing.

Antidiabetic Effects

The hallmark pharmacological effect of this compound is its ability to lower blood glucose levels.[3] This antihyperglycemic activity is attributed to several mechanisms:

-

Enhanced Glucose Uptake: this compound stimulates glucose uptake in peripheral tissues, such as adipocytes and skeletal muscle cells.[4][5] This effect is, at least in part, independent of insulin (B600854).[6]

-

Inhibition of Hepatic Gluconeogenesis: Similar to metformin, this compound is thought to reduce the production of glucose in the liver.[7] It has been shown to inhibit mitochondrial complex IV activity, which in turn reduces glycerol-derived gluconeogenesis.[8]

-

Insulin-like Actions: Early studies noted this compound's ability to stimulate glucose uptake in a manner similar to insulin and to exert anti-lipolytic effects in adipocytes.[4]

Weight Reduction and Effects on Lipid Metabolism

Beyond its effects on glucose, this compound has demonstrated a notable impact on body weight and fat metabolism.

-

Reduction in Body Weight: Administration of this compound in the diet has been shown to reduce body weight in mice.[4][5] This effect is at least partially independent of reduced food intake, suggesting a direct impact on metabolic rate or fat storage.[4][5] In obese mice, weight loss was accompanied by a reduction in food intake.[9]

-

Inhibition of Lipogenesis: this compound inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[4][5] This action reduces the production of fatty acids.

-

Stimulation of Fatty Acid Oxidation: The inhibition of ACC also leads to an increase in fatty acid oxidation.[4][7]

-

Reduced Lipolysis: this compound has been observed to reduce isoprenaline-mediated lipolysis in adipocytes.[4][5]

-

Downregulation of Lipogenic Genes: At the genetic level, this compound can down-regulate genes involved in fatty acid synthesis, including fatty acid synthase and its upstream regulator SREBP.[4][5]

Mechanism of Action: The Central Role of AMPK

A unifying hypothesis for the diverse metabolic effects of this compound is its ability to activate AMP-activated protein kinase (AMPK).[4][5] AMPK is a crucial cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP and switches off anabolic pathways that consume ATP.[10]

This compound produces a concentration-dependent activation of AMPK in various cell lines, including rat hepatoma (H4IIE), human kidney cells (HEK293), adipocytes (3T3-L1), and myotubes (L6).[4][5] The activation of AMPK by this compound can explain many of its downstream effects, including enhanced glucose uptake and the inhibition of acetyl-CoA carboxylase.[4][7]

It is proposed that this compound, similar to metformin, may inhibit the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio, which is a primary trigger for AMPK activation.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound.

| Cell Line | Parameter Measured | This compound Concentration | Observed Effect | Reference(s) |

| 3T3-L1 Adipocytes | Glucose Uptake | 50 µM - 3 mM | Stimulation of insulin-independent glucose uptake. | [4][5][6] |

| 3T3-L1 Adipocytes | Lipolysis | 1 - 300 µM | Reduction in isoprenaline-mediated lipolysis. | [4][5] |

| 3T3-L1 Adipocytes | Acetyl-CoA Carboxylase | 0.3 - 30 µM (24h) | Concentration-dependent reduction in activity. | [4] |

| 3T3-L1 Adipocytes | Gene Expression | 500 µM | Down-regulation of fatty acid synthase and SREBP. | [4][5] |

| L6 Myotubes | Glucose Uptake | 1 µM - 1 mM | Concentration-dependent stimulation of glucose uptake. | [4][6] |

| L6 Myotubes | Acetyl-CoA Carboxylase | ≥ 30 µM | Reduction in activity. | [4] |

| H4IIE Rat Hepatoma | AMPK Activation | ≥ 10 µM | Concentration-dependent activation. | [4][5] |

| HEK293 Human Kidney | AMPK Activation | ≥ 10 µM | Concentration-dependent activation. | [4][5] |

Table 1: Summary of In Vitro Effects of this compound

| Animal Model | Administration Route | Dosage | Duration | Observed Effect(s) | Reference(s) |

| Mice | In diet | 63 mg/kg/day | 11 days | Significant reduction in body weight. | [6] |

| Mice | In diet | 10% w/w | 28 days | Significant reduction in body weight and serum glucose. | [9] |

| Obese (ob/ob) Mice | In diet | 10% w/w | 28 days | Significant reduction in body weight, serum glucose, and serum insulin. | [9] |

Table 2: Summary of In Vivo Effects of this compound

Experimental Protocols

This section details the methodologies employed in key studies to investigate the pharmacological properties of this compound.

Cell Culture and Differentiation

-

3T3-L1 Adipocytes: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Differentiation into adipocytes is induced by treating confluent cells with a cocktail typically containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin.

-

L6 Myotubes: L6 myoblasts are grown in DMEM with FBS. Differentiation into myotubes is induced by switching the culture medium to DMEM with a lower concentration of horse serum when the cells reach confluence.

-

H4IIE and HEK293 Cells: These cell lines are maintained in standard culture conditions as recommended by the supplier (e.g., ATCC).

Glucose Uptake Assay

-

Differentiated 3T3-L1 adipocytes or L6 myotubes are serum-starved for a defined period (e.g., 2-4 hours).

-

Cells are then incubated with various concentrations of this compound or control vehicle in a glucose-free medium.

-

Radiolabeled 2-deoxy-D-[³H]glucose is added, and uptake is allowed to proceed for a short period (e.g., 5-10 minutes).

-

The uptake is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed, and the incorporated radioactivity is measured by liquid scintillation counting.

AMPK Activation Assay (Western Blot)

-

Cells are treated with this compound or control for the desired time and concentration.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Acetyl-CoA Carboxylase (ACC) Activity Assay

-

Cells are treated with this compound or control.

-

Cell lysates are prepared, and ACC is immunoprecipitated.

-

The activity of the immunoprecipitated ACC is measured by the incorporation of [¹⁴C]bicarbonate into an acid-stable product (malonyl-CoA).

Animal Studies

-

Animals: Male mice (e.g., C57BL/6 or specific obese models like ob/ob) are used.

-

Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Treatment: this compound is mixed into the standard rodent chow at a specified concentration (e.g., % w/w or mg/kg).

-

Measurements: Body weight and food intake are recorded regularly (e.g., daily or weekly). At the end of the study, blood samples are collected for the analysis of serum glucose, insulin, and other metabolic parameters.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's primary mechanism of action via AMPK activation.

Caption: Experimental workflow for a radiolabeled glucose uptake assay.

Toxicity and Concluding Remarks

While this compound demonstrates significant therapeutic potential, its clinical development was halted due to toxicity concerns.[1][13] Studies in grazing animals have shown that high doses of Galega officinalis can be fatal, causing pulmonary edema and hydrothorax.[14][15] The average lethal dose of this compound sulphate in mice has been reported.[16] This toxicity profile led to the development of less toxic biguanide derivatives like metformin, which retain the beneficial antihyperglycemic effects with an improved safety profile.[1][12]

References

- 1. This compound, What is this compound? About its Science, Chemistry and Structure [3dchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. sciencebusiness.net [sciencebusiness.net]

- 4. Mechanisms underlying the metabolic actions of this compound that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms underlying the metabolic actions of this compound that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. academic.oup.com [academic.oup.com]

- 10. AMPK, a key regulator of metabolism and autophagy, is activated by lysosomal damage via a novel galectin-directed ubiquitin signal transduction system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. New hopes for metformin - Towards a better understanding of its mechanisms of action | médecine/sciences [medecinesciences.org]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Concentration of this compound in Verbesina encelioides and Galega oficinalis and the toxic and pathologic effects induced by the plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of this compound, an isoprenyl guanidine, as the toxic principle of Schoenus asperocarpus (poison sedge) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of Galegine in Glucose Uptake and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine, a guanidine (B92328) derivative isolated from Galega officinalis, has demonstrated significant effects on glucose metabolism, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth analysis of this compound's core mechanisms of action, focusing on its role in stimulating glucose uptake and modulating key metabolic pathways. Through a comprehensive review of experimental data, this document outlines the signaling cascades initiated by this compound, presents quantitative data on its efficacy, and details the experimental protocols used to elucidate its function.

Core Mechanism of Action: AMPK-Dependent and Independent Pathways

This compound's primary mechanism for enhancing glucose uptake and metabolism revolves around the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] However, evidence also suggests the involvement of AMPK-independent pathways, including the PI3 kinase pathway.

AMPK Activation

This compound has been shown to induce a concentration-dependent activation of AMPK in various cell lines, including 3T3-L1 adipocytes, L6 myotubes, H4IIE rat hepatoma cells, and HEK293 human kidney cells.[1][2] The activation of AMPK by this compound is thought to be a consequence of its inhibitory effect on mitochondrial respiration, which leads to an increase in the cellular AMP:ATP ratio.[1] This energy stress mimics the effects of biguanides like metformin.[1]

Activated AMPK triggers a cascade of downstream events that collectively enhance glucose uptake and fatty acid oxidation while inhibiting lipogenesis.[1][2] A key consequence of AMPK activation is the stimulation of glucose transporter 4 (GLUT4) translocation to the plasma membrane, a critical step for glucose entry into cells.[1]

PI3 Kinase Pathway Involvement

Studies utilizing inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway have revealed a contribution of this signaling cascade to this compound-stimulated glucose uptake. The PI3K inhibitors wortmannin (B1684655) and LY294002 were found to reduce or abolish the effects of this compound on glucose uptake in 3T3-L1 adipocytes and L6 myotubes.[1] This suggests that this compound's action is not solely reliant on the AMPK pathway and may involve some level of crosstalk with or activation of insulin (B600854) signaling components.[1]

Signaling Pathways

The signaling pathways modulated by this compound are central to its metabolic effects. The following diagrams illustrate the key cascades involved in this compound's mechanism of action.

References

The Weight Loss Effects of Galegine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine, a guanidine (B92328) alkaloid isolated from Galega officinalis (Goat's Rue), has demonstrated significant potential as a weight-reducing agent. This document provides a comprehensive technical overview of the mechanisms, experimental data, and methodologies associated with the weight loss effects of this compound. The primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation leads to a cascade of metabolic changes that favor fatty acid oxidation over synthesis, contributing to a reduction in body weight. This whitepaper summarizes the key in vivo and in vitro findings, details the experimental protocols used in pivotal studies, and presents the core signaling pathway and experimental workflows through standardized diagrams.

Introduction

This compound and the related compound guanidine, originally extracted from Galega officinalis, were foundational in the development of the biguanide (B1667054) class of antidiabetic drugs, most notably metformin.[1][2][3] While the hypoglycemic properties of Galega officinalis have been known for centuries, recent scientific investigation has focused on the weight-reducing effects of this compound.[4][5][6] Studies have shown that this compound can induce weight loss in animal models, an effect that is at least partially independent of reduced food intake.[1][7] This suggests a direct impact on metabolic processes. The primary molecular target identified for this compound's metabolic actions is AMP-activated protein kinase (AMPK).[1][7][8] Activation of AMPK can account for many of the observed effects of this compound, including increased glucose uptake and the inhibition of fatty acid synthesis, which are critical for its weight management potential.[1][2][7]

In Vivo Efficacy: Murine Models

Oral administration of this compound has been shown to cause a marked and sustained reduction in body weight in both normal and obese mice.[8] The primary in vivo research indicates that this compound, when administered in the diet, effectively reduces body weight.[1][7]

Quantitative Data from Murine Feeding Studies

The following table summarizes the key quantitative findings from a study investigating the effects of dietary this compound in male BALB/c mice.[7]

| Parameter | Control Group | This compound-Treated Group (600 mg/kg feed) | Duration | Significance |

| Body Weight Change | Gain | Decrease | 7 days | P<0.0001 |

| Food Intake | Normal | Decreased | 7 days | P<0.0001 |

| Blood Glucose | 6.0 ± 0.5 mmol/l | 3.2 ± 0.4 mmol/l | 11 days | P<0.001 |

| Body Weight (Pair-fed) | Maintained | Significant Reduction | 11 days | Significant |

Data extracted from Mooney et al., 2008.[7]

Experimental Protocol: Murine Feeding Study

Animal Model: Adult male BALB/c mice were used for the study.[7]

Housing: Animals were housed individually in an air-conditioned environment maintained at 21±2 °C with a 12-hour light/dark cycle.[7]

Diet and Drug Administration: Mice were allowed continuous access to tap water and a standard pellet diet. For the experimental group, this compound was incorporated into the standard diet at a concentration of 3.41 mmol/kg of feed (equivalent to 600 mg/kg of feed). This provided an approximate daily dose of 0.5 mmol of this compound per kg of body weight.[7]

Study Design: At the start of the experiment (day 0), mice were randomly assigned to either the control or this compound-treated group (n=6–8 per group). Food was replaced with the respective control or this compound-containing diet pellets.[7]

Measurements: Daily food intake and body weight were recorded for the duration of the study (up to 11 days). Blood glucose levels were determined at the end of the experimental period.[7]

Pair-Feeding Study: To distinguish the effects of this compound from those of reduced food intake, a pair-feeding experiment was conducted. In this setup, the food intake of the this compound-treated group was matched to that of the control group. Despite similar food consumption, the this compound-treated mice still exhibited a significant reduction in body weight.[7]

In Vitro Mechanistic Studies

The weight loss effects of this compound are underpinned by its actions at the cellular level. In vitro studies using various cell lines have elucidated the molecular mechanisms, primarily centered on the activation of AMPK.[1][7]

Quantitative Data from In Vitro Assays

The following table summarizes the effective concentrations of this compound in key in vitro experiments.

| Assay | Cell Line(s) | This compound Concentration | Effect |

| AMPK Activation | H4IIE rat hepatoma, HEK293 human kidney, 3T3-L1 adipocytes, L6 myotubes | ≥ 10 µM | Concentration-dependent activation |

| Glucose Uptake | 3T3-L1 adipocytes, L6 myotubes | 50 µM - 3 mM | Stimulation |

| Lipolysis Inhibition | 3T3-L1 adipocytes | 1 - 300 µM | Reduction of isoprenaline-mediated lipolysis |

| Acetyl-CoA Carboxylase (ACC) Inhibition | 3T3-L1 adipocytes, L6 myotubes | 1 - 300 µM | Inhibition of activity |

| Gene Expression Regulation | 3T3-L1 adipocytes | 500 µM | Down-regulation of fatty acid synthase and SREBP |

Data extracted from Mooney et al., 2008.[1][7]

Experimental Protocols: In Vitro Assays

Cell Lines: The following cell lines were utilized to investigate the cellular effects of this compound:

-

3T3-L1 adipocytes (for studies on glucose uptake, lipolysis, ACC activity, and gene expression)[1][7]

-

L6 myotubes (for studies on glucose uptake and ACC activity)[1][7]

-

HEK293 human kidney cells (for AMPK activation assays)[1][7]

AMPK Activity Assay: The activation of AMPK by this compound was assessed in various cell lines. Cells were treated with increasing concentrations of this compound (starting from 10 µM), and the phosphorylation status of AMPK was likely determined by Western blotting or other immunoassays.[1][7]

Glucose Uptake Assay: 3T3-L1 adipocytes and L6 myotubes were incubated with this compound across a concentration range of 50 µM to 3 mM. The uptake of a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) was measured to quantify the rate of glucose transport into the cells.[1][7]

Lipolysis Assay: 3T3-L1 adipocytes were pre-treated with this compound (1-300 µM) and then stimulated with isoprenaline, a β-adrenergic agonist that induces lipolysis. The release of glycerol (B35011) or free fatty acids into the culture medium was measured to assess the extent of lipolysis.[1][7]

Acetyl-CoA Carboxylase (ACC) Activity Assay: The activity of ACC, a key enzyme in fatty acid synthesis, was measured in 3T3-L1 adipocytes and L6 myotubes treated with this compound (1-300 µM). This was likely performed by measuring the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.[1][7]

Gene Expression Analysis: 3T3-L1 adipocytes were treated with 500 µM this compound. The expression levels of genes involved in fatty acid synthesis, such as fatty acid synthase (FAS) and its upstream regulator, sterol regulatory element-binding protein (SREBP), were analyzed, likely using quantitative real-time PCR (qRT-PCR).[1][7]

Mechanism of Action: The AMPK Signaling Pathway

The central mechanism for this compound's weight-reducing effects is the activation of AMP-activated protein kinase (AMPK).[1][7][8] AMPK acts as a cellular energy sensor, being activated by an increase in the AMP:ATP ratio.[9] Once activated, AMPK initiates a series of downstream events that collectively shift cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.

The activation of AMPK by this compound leads to:

-

Inhibition of Acetyl-CoA Carboxylase (ACC): Phosphorylation of ACC by AMPK inhibits its activity.[1][7] This is a critical step as ACC catalyzes the first committed step in fatty acid synthesis. Inhibition of ACC not only blocks the synthesis of new fatty acids but also promotes the oxidation of existing fatty acids by relieving the inhibition of carnitine palmitoyltransferase 1 (CPT1).[1][7][9]

-

Downregulation of Lipogenic Gene Expression: this compound has been shown to decrease the expression of key genes involved in fatty acid synthesis, including fatty acid synthase (FAS) and its transcriptional regulator SREBP.[1][7]

-

Stimulation of Glucose Uptake: Activated AMPK enhances the translocation of GLUT4 glucose transporters to the cell membrane in muscle and fat cells, thereby increasing glucose uptake.[1][7]

-

Inhibition of Lipolysis: this compound has been observed to reduce isoprenaline-stimulated lipolysis, another effect that can be mediated by AMPK activation.[7]

Caption: this compound's activation of AMPK and downstream metabolic effects.

Experimental Workflow Overview

The investigation into the weight loss effects of this compound typically follows a multi-level approach, starting from in vivo observations and progressing to in vitro mechanistic studies.

References

- 1. Mechanisms underlying the metabolic actions of this compound that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. losebig.gr [losebig.gr]

- 5. Novel weight-reducing activity of Galega officinalis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Mechanisms underlying the metabolic actions of this compound that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencebusiness.net [sciencebusiness.net]

- 9. AMPK activation with glabridin ameliorates adiposity and lipid dysregulation in obesity - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Landscape of Galegine: Structure, Synthesis, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine, a guanidine (B92328) alkaloid isolated from Galega officinalis, has a rich history in medicinal chemistry, most notably as the pharmacological blueprint for the biguanide (B1667054) class of antidiabetic drugs, including the widely used metformin. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed insights into its chemical synthesis, and an exploration of its primary mechanism of action through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Quantitative data is presented in structured tables, and a representative experimental protocol for its synthesis is provided. Furthermore, key biological pathways and synthetic workflows are visualized using DOT language diagrams to facilitate a deeper understanding of this pivotal molecule.

Chemical Structure and Properties

This compound, systematically named (3-Methyl-2-buten-1-yl)guanidine, is an isoprenoid-substituted guanidine. Its structure is characterized by a basic guanidinium (B1211019) group attached to a five-carbon isoprenyl tail. This unique combination of a highly polar, basic head and a nonpolar tail imparts specific physicochemical properties that are crucial for its biological activity.

The chemical identity of this compound is well-established, with its structure confirmed by various spectroscopic methods. Key identifiers and properties are summarized in the table below.

| Parameter | Value |

| IUPAC Name | (3-Methyl-2-buten-1-yl)guanidine |

| Synonyms | Isoamylene guanidine, N-3,3-Dimethylallylguanidine |

| Chemical Formula | C₆H₁₃N₃ |

| Molecular Weight | 127.19 g/mol |

| CAS Number | 543-83-9 |

| Appearance | Hygroscopic, bitter crystals[1] |

| Melting Point | 60-65 °C[1] |

| Solubility | Freely soluble in water and alcohol; slightly soluble in ether[1] |

This compound is typically isolated or synthesized as a salt, commonly as the sulfate (B86663) or hemisulfate, to improve its stability and handling properties.

| Salt Form | Chemical Formula | Molecular Weight |

| This compound Sulfate | C₆H₁₅N₃O₄S | 225.27 g/mol [2] |

| This compound Hemisulfate | C₆H₁₃N₃·⅟₂H₂SO₄ | 176.23 g/mol [3] |

Chemical Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Representative Experimental Protocol

The following protocol is a generalized representation of the synthesis of this compound sulfate based on established guanidinylation methods. Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.

Reaction: Guanidinylation of 3-methyl-2-buten-1-amine with S-methylisothiourea sulfate.

Materials:

-

3-Methyl-2-buten-1-amine (Prenylamine)

-

S-Methylisothiourea sulfate

-

A suitable solvent (e.g., ethanol (B145695), water, or a mixture)

-

Base (e.g., sodium hydroxide (B78521) or potassium carbonate, if required to neutralize the amine salt)

-

Recrystallization solvent (e.g., ethanol/ether mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate in the chosen solvent.

-

Addition of Amine: To the stirred solution, add 3-methyl-2-buten-1-amine. If the amine is used as a hydrochloride salt, a stoichiometric amount of base should be added to liberate the free amine.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and add ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Isolation and Drying: Collect the purified crystals of this compound sulfate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization: The identity and purity of the synthesized this compound sulfate should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry: To confirm the molecular weight.

Biological Activity and Signaling Pathway

The primary mechanism through which this compound exerts its metabolic effects is the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.

Activation of the AMPK Signaling Pathway

AMPK is a heterotrimeric enzyme that plays a central role in regulating cellular energy homeostasis. Its activation leads to a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This compound activates AMPK, which in turn phosphorylates and regulates numerous downstream targets involved in glucose and lipid metabolism.

Caption: The AMPK signaling pathway activated by this compound.

Key Downstream Effects of this compound-Mediated AMPK Activation:

-

Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in the production of malonyl-CoA, a key building block for fatty acids.

-

Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of fatty acids into the mitochondria for oxidation.

-

Increased Glucose Uptake: AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose tissue, thereby increasing glucose uptake from the bloodstream.

Conclusion

This compound remains a molecule of significant interest in medicinal chemistry and pharmacology. Its simple yet elegant structure, coupled with its potent biological activity as an AMPK activator, continues to inspire the development of new therapeutic agents for metabolic disorders. A thorough understanding of its chemical synthesis and mechanism of action is crucial for researchers and drug development professionals seeking to leverage the therapeutic potential of guanidine-based compounds. This guide provides a foundational resource to aid in these endeavors.

References

The Alkaloid Galegine: A Technical Guide to its Natural Sources and Isolation for Researchers and Drug Development Professionals

Introduction

Galegine, a guanidine (B92328) alkaloid with notable hypoglycemic properties, has been a molecule of significant interest in the scientific community, particularly for its role as a precursor to the development of the widely used antidiabetic drug, metformin. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its primary signaling pathway, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant Galega officinalis, commonly known as Goat's Rue.[1] This herbaceous perennial, belonging to the legume family (Fabaceae), is native to the Middle East but has been naturalized across Europe, western Asia, and parts of North America.[1] Historically, Galega officinalis has been used in traditional medicine for its diuretic and galactagogue properties, and for alleviating symptoms now associated with diabetes mellitus.

The concentration of this compound within Galega officinalis varies significantly depending on the plant part and its phenological growth stage. This variation is a critical consideration for optimizing extraction yields.

Quantitative Analysis of this compound in Galega officinalis

The following tables summarize the quantitative data on this compound content in different parts of Galega officinalis and at various developmental stages, as reported in the literature.

Table 1: this compound Content in Different Plant Parts of Galega officinalis

| Plant Part | This compound Content (mg/g dry weight) | Reference(s) |

| Reproductive Tissues (Flowers, Pods) | 6.32 - 8.53 (average 7.35) | [2][3] |

| Leaves | 2.8 - 6.22 (average 4.25) | [2][3] |

| Stems | 1.27 - 1.85 (average 1.44) | [2][3] |

| Seeds | Highest concentration, specific values vary | [2] |

Table 2: this compound Concentration in Galega officinalis at Different Phenological Growth Stages

| Growth Stage | Average this compound Concentration (mg/g dry weight) | Total this compound per Stalk (mg) | Reference(s) |

| Vegetative | Low | ~2 | [4][5][6] |

| Immature Pod | ~4 | ~91 | [4][5][6] |

| Mature Seed | ~2 | ~48 | [4][5][6] |

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process, beginning with extraction from the plant material, followed by purification to isolate the compound of interest. Various chromatographic techniques are employed to achieve high purity.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

This protocol outlines a general procedure for the initial extraction of this compound from dried plant material.

-

Preparation of Plant Material:

-

Dry the aerial parts (leaves, stems, flowers) of Galega officinalis at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Hot Water Extraction:

-

Ethanol-Water Extraction:

-

Alternatively, use a 50% ethanol-water mixture for extraction.[7]

-

-

Methanol (B129727) Extraction:

-

Methanol can also be used as an effective extraction solvent.

-

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 41 filter paper or equivalent to separate the extract from the solid plant material.[6]

-

Evaporate the solvent from the filtrate using a rotary evaporator at a temperature of 50-70°C to obtain the crude extract.[6]

-

Store the crude extract at 2-8°C in a dark, sealed container until further purification.[6]

-

This protocol describes the purification of the crude this compound extract using silica (B1680970) gel column chromatography.[8][9]

-

Preparation of the Column:

-

Select a glass column of appropriate size (e.g., 50 cm height, 60 cm diameter for larger quantities).[8]

-

Pack the column with silica gel (e.g., 100 g, 63-230 mesh) as a slurry in a non-polar solvent like n-hexane.[8]

-

Wash the packed column with the non-polar solvent to ensure uniform packing and remove any impurities.

-

-

Sample Loading:

-

Dissolve a known amount of the crude extract (e.g., 0.1 g) in a minimal amount of a suitable solvent (e.g., chloroform).[8]

-

Adsorb the dissolved extract onto a small amount of silica gel (e.g., 1 g) and evaporate the solvent to obtain a dry, powdered sample.[8]

-

Carefully load the powdered sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).[8][9]

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by chloroform/methanol mixtures in increasing ratios from 9:1 to 1:9).[8]

-

Collect the eluate in fractions of a defined volume (e.g., 15 mL).[6]

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A standard solution of this compound should be used as a reference.

-

Combine the fractions that show the presence of pure this compound.

-

For higher purity, a molecularly imprinted polymer (MIP) can be synthesized and used for the selective extraction of this compound.[10][11][12]

-

Synthesis of this compound-Imprinted Polymer:

-

In a flask, mix the template molecule (1 mmol this compound sulfate), functional monomer (5 mmol methacrylic acid), and porogenic solvent (9 mL acetonitrile).[8][11]

-

Add the cross-linker (30 mmol ethylene (B1197577) glycol dimethacrylate - EGDMA) and the initiator (0.12 g 2,2'-azobisisobutyronitrile - AIBN).[8][11]

-

For enhanced performance, graphene oxide (0.05 g) can be added.[8]

-

De-gas the mixture and polymerize at 70°C for 24 hours.[8]

-

Wash the resulting polymer extensively with methanol and water to remove the this compound template, creating specific binding sites.[11]

-

-

MIP-Based Purification:

-

Add the synthesized MIP (e.g., 0.1 g) to the this compound-containing fractions obtained from column chromatography.[8]

-

Agitate the mixture (e.g., ultrasonication for 20 minutes) to facilitate the binding of this compound to the MIP.[8]

-

Filter the mixture to separate the MIP with the bound this compound.

-

Elute the pure this compound from the MIP using an appropriate solvent.

-

Analytical Characterization

The purity and concentration of the isolated this compound should be determined using reliable analytical techniques.

High-Performance Liquid Chromatography (HPLC)-UV Method

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detector set at a wavelength of 232 nm.

-

Quantification: Based on a calibration curve generated using a certified this compound standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification, LC-MS/MS can be employed. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound.

Signaling Pathway of this compound

The pharmacological effects of this compound are primarily attributed to its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[13][14][15]

Caption: Simplified signaling pathway of this compound via AMPK activation.

Activation of AMPK by this compound leads to a cascade of downstream effects that contribute to its metabolic benefits:

-

Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis.[13][15] This leads to a decrease in the production of malonyl-CoA, a key building block for fatty acids.

-

Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased transport of fatty acids into the mitochondria for oxidation.

-

Increased Glucose Uptake: Activated AMPK promotes the translocation of glucose transporters (e.g., GLUT4) to the cell surface in muscle and fat cells, enhancing glucose uptake from the bloodstream.[13]

-

Downregulation of Lipogenic Genes: this compound has been shown to down-regulate the expression of genes involved in fatty acid synthesis, including fatty acid synthase (FASN) and its upstream regulator, sterol regulatory element-binding protein (SREBP).[14][15]

This compound remains a molecule of high interest for its therapeutic potential, stemming from its well-characterized effects on cellular metabolism. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing its natural sources, robust methods for its isolation and purification, and an overview of its key signaling pathway. The provided protocols and data serve as a foundation for further research and development of this compound and its derivatives as potential therapeutic agents.

References

- 1. Galega officinalis - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Investigation of the Phytochemical Composition, Antioxidant Activity, and Methylglyoxal Trapping Effect of Galega officinalis L. Herb In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Content in Goatsrue (Galega officinalis) Varies by Plant Part and Phenological Growth Stage | Weed Science | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 9. Separation and Purification of this compound using Column Chromatography followed by Molecularly Imprinted Polymer Technique [jmpb.areeo.ac.ir]

- 10. AMPK, a key regulator of metabolism and autophagy, is activated by lysosomal damage via a novel galectin-directed ubiquitin signal transduction system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]